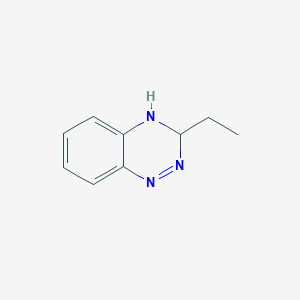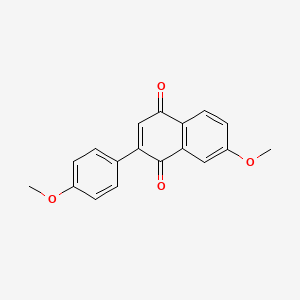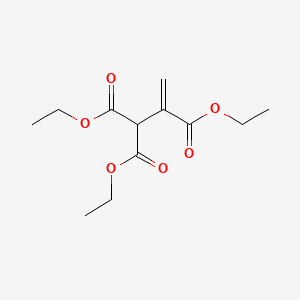
1-Chloro-2-propyl-1-(trichloroethenyl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-propyl-1-(trichloroethenyl)cyclopropane is a complex organic compound characterized by its cyclopropane ring structure. This compound contains a three-membered ring with a chlorine atom, a propyl group, and a trichloroethenyl group attached to it. The unique arrangement of these substituents imparts distinct chemical properties to the molecule.
Métodos De Preparación
The synthesis of 1-chloro-2-propyl-1-(trichloroethenyl)cyclopropane involves several steps. One common method includes the reaction of tetrachlorocyclopropene with ethylene in the presence of anhydrous sodium carbonate and tetrachloroethylene. The reaction is carried out in a high-pressure vessel at elevated temperatures (around 170°C) for an extended period (approximately 19.5 hours). The product is then purified through distillation .
Análisis De Reacciones Químicas
1-Chloro-2-propyl-1-(trichloroethenyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reductively dechlorinated to form vinylcyclopropanes.
Oxidation Reactions: Oxidative conditions can lead to the formation of different cyclopropyl derivatives.
Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Chloro-2-propyl-1-(trichloroethenyl)cyclopropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in understanding the behavior of cyclopropane derivatives in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 1-chloro-2-propyl-1-(trichloroethenyl)cyclopropane involves its interaction with specific molecular targets. The compound can undergo substitution and reduction reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact pathways and targets depend on the specific application and conditions under which the compound is used .
Comparación Con Compuestos Similares
1-Chloro-2-propyl-1-(trichloroethenyl)cyclopropane can be compared with other cyclopropane derivatives, such as:
1-Chloro-1-(trichloroethenyl)cyclopropane: Similar in structure but lacks the propyl group.
1-Chloro-2-propylcyclopropane: Lacks the trichloroethenyl group.
1-(Trichloroethenyl)cyclopropane: Lacks the chlorine and propyl groups.
The presence of the propyl and trichloroethenyl groups in this compound imparts unique chemical properties, making it distinct from these similar compounds .
Propiedades
Número CAS |
72853-06-6 |
|---|---|
Fórmula molecular |
C8H10Cl4 |
Peso molecular |
248.0 g/mol |
Nombre IUPAC |
1-chloro-2-propyl-1-(1,2,2-trichloroethenyl)cyclopropane |
InChI |
InChI=1S/C8H10Cl4/c1-2-3-5-4-8(5,12)6(9)7(10)11/h5H,2-4H2,1H3 |
Clave InChI |
HJFBVIBPVLQDFF-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CC1(C(=C(Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate](/img/structure/B14470421.png)


![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(4-ethoxyphenyl)ethan-1-one](/img/structure/B14470439.png)





oxo-lambda~5~-phosphane](/img/structure/B14470487.png)


